Verucopeptin: A Technical Guide to its Complex Chemical Structure and Elucidation
Verucopeptin: A Technical Guide to its Complex Chemical Structure and Elucidation
Executive Summary: Verucopeptin is a structurally intricate natural product isolated from the actinomycete Actinomadura verrucosospora.[1][2] It is a potent biological agent, demonstrating significant antitumor activity through the inhibition of Hypoxia-Inducible Factor-1 (HIF-1) and vacuolar-type H+-ATPase (v-ATPase).[3][4] This activity positions Verucopeptin as a promising lead compound for cancer chemotherapy, particularly against multidrug-resistant (MDR) cancers.[2][4][5] Its molecular architecture is a fascinating hybrid of a 19-membered cyclodepsipeptide core and a complex 22-carbon polyketide side chain.[1][5] A unique characteristic of this side chain is its existence in a dynamic equilibrium between a cyclic hemiketal (acetal) form and a linear keto form.[5][6] This guide provides an in-depth analysis of Verucopeptin's chemical structure, the sophisticated, multi-faceted methodologies required for its complete stereochemical elucidation, and the relationship between its structure and its biological mechanism of action.
Introduction to Verucopeptin
Discovery and Biological Significance
Verucopeptin was first isolated in 1993 from Actinomadura verrucosospora and was noted for its therapeutic potential in mice with transplanted B16 melanoma.[1] Later research re-identified it as a potent inhibitor of the HIF-1 signaling pathway, a critical regulator for tumor survival and adaptation to hypoxic environments.[5][7][8] Further investigation revealed its mechanism involves the direct targeting of the ATP6V1G subunit of v-ATPase, leading to the suppression of lysosomal acidification and subsequent attenuation of the mTORC1 signaling pathway.[3][4] This dual inhibition of HIF-1 and v-ATPase makes it a molecule of significant interest for overcoming multidrug resistance in various cancer cell lines.[3][4]
Classification: A Polyketide-Peptide Hybrid
Verucopeptin belongs to the class of pyranylated cyclodepsipeptides.[1] Its structure is a conjugate of two distinct biosynthetic pathways:
-
A cyclic depsipeptide core: Formed from non-ribosomal peptide synthesis.
-
A polyketide side chain: Assembled by polyketide synthases.
This hybrid nature results in a molecule of considerable complexity, featuring numerous stereogenic centers and unique functional groups that dictate its biological activity.
The Molecular Architecture of Verucopeptin
The chemical formula of Verucopeptin is C₄₃H₇₃N₇O₁₃, with a molecular weight of approximately 896.1 g/mol .[9][10] Its structure is best understood by examining its two primary components.
Caption: High-level overview of Verucopeptin's hybrid structure.
The 19-Membered Cyclodepsipeptide Core
The macrocycle is a 19-membered ring containing both amide and ester (depsi) linkages.[5] It is constructed from six distinct amino acid residues, whose absolute stereochemistries have been rigorously determined:
-
D-Piperazic Acid: An unusual non-proteinogenic amino acid.
-
L-erythro-β-hydroxy Leucine
-
Glycine
-
N-hydroxy Glycine
-
N-methyl Glycine (two residues)
The specific sequence and chirality of these residues are critical for maintaining the conformation necessary for biological activity.
The Polyketide Side Chain
Attached to the peptide core is a long polyketide chain characterized by:
-
A 1,3,5-trimethyl-substituted alkyl system: The specific stereochemistry of these methyl groups was a significant challenge in the structural elucidation process.[1][11]
-
A Tetrahydropyran (THP) Ring: This ring is not static. It is part of a hemiketal functional group that exists in equilibrium with an open-chain keto form.[1][8]
The Hemiketal-Keto Equilibrium
A key feature of Verucopeptin is the dynamic equilibrium of its side chain. In solution (e.g., CDCl₃), the molecule exists as a mixture of a cyclic acetal form and a linear keto form, with the keto form being the major component (ratio of approximately 3:1).[5] This equilibrium complicates spectroscopic analysis but is also a key feature of its chemical reactivity.[1]
Caption: The dynamic equilibrium of the Verucopeptin side chain.
Complete Absolute Stereochemistry
The complete and unambiguous absolute stereochemistry of Verucopeptin was determined through extensive chemical and spectroscopic analysis to be 10R, 15S, 16S, 23S, 27S, 28R, 31S, 33S, 35R .[5][6][7]
| Stereocenter | Configuration | Location |
| C10 | R | Depsipeptide Core |
| C15 | S | Depsipeptide Core |
| C16 | S | Depsipeptide Core |
| C23 | S | Polyketide Side Chain |
| C27 | S | Polyketide Side Chain |
| C28 | R | Polyketide Side Chain |
| C31 | S | Polyketide Side Chain |
| C33 | S | Polyketide Side Chain |
| C35 | R | Polyketide Side Chain |
| Table 1: Summary of Assigned Stereocenters in Verucopeptin. |
Methodologies for Structural Elucidation
Solving the complex structure of Verucopeptin required a multi-pronged approach that combined modern spectroscopy with classical chemical degradation, chiral analysis, and ultimately, total synthesis for confirmation.
Caption: Integrated workflow for the structural elucidation of Verucopeptin.
Spectroscopic Analysis
Initial structural hypotheses were formulated using high-resolution mass spectrometry (HRMS) to determine the molecular formula and various 1D and 2D Nuclear Magnetic Resonance (NMR) techniques.
-
Causality: Techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) were indispensable.[5] They allowed for the determination of the relative stereochemistry of C27 and C28 by observing through-space correlations between protons, which is not possible with techniques that only measure through-bond coupling.[5]
Chemical Degradation and Chiral Analysis
Rationale: To overcome the complexity of the intact molecule and the ambiguity caused by its side-chain equilibrium, a chemical degradation strategy was essential. By breaking the molecule into its constituent peptide and polyketide parts, each could be analyzed independently.
Protocol: Acid Hydrolysis and Advanced Marfey's Analysis [5][6]
-
Hydrogenolysis: The intact Verucopeptin is first subjected to hydrogenolysis (H₂/Pt₂O) to cleave specific bonds without degrading the amino acid cores.[5]
-
Acid Hydrolysis: The product is then hydrolyzed with strong acid (e.g., 6N HCl) at high temperature to break all amide and ester bonds, yielding a mixture of free amino acids.
-
Derivatization: The amino acid mixture is reacted with L-FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), also known as Marfey's reagent. This creates diastereomeric adducts for each amino acid.
-
LC-MS Analysis: The resulting mixture is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The retention times of the L-FDAA derivatives are compared with those of authentic L- and D-amino acid standards similarly derivatized.
-
Validation: This method is self-validating because L- and D-amino acid derivatives will have distinct, predictable retention times, allowing for unambiguous assignment of the absolute stereochemistry of each amino acid in the original peptide. This revealed the presence of D-piperazic acid and L-erythro-β-hydroxy leucine.[6]
The "Geminal Proton Rule" and Side Chain Synthesis
The 1,3,5-trimethyl-substituted alkyl chain presented a unique stereochemical puzzle.[1]
-
Causality: To simplify this problem, an empirical ¹H NMR-based approach known as the "geminal proton rule" was applied.[11] This rule uses the chemical shift differences (Δδ) of methylene protons located between two methyl-substituted carbons to predict their relative stereochemistry (syn or anti). This approach correctly predicted the relative stereochemistry as 31S, 33S, 35R*.[1][11] To definitively confirm this prediction, the four possible diastereomers of the corresponding carboxylic acid (obtained by oxidative cleavage of the side chain) were synthesized and their NMR spectra were compared to the natural fragment.[11]
Confirmation by Total Synthesis
The ultimate proof of any proposed natural product structure is its recreation in the laboratory through total synthesis. The first total synthesis of Verucopeptin was achieved via a convergent strategy.[8]
-
Strategy: The depsipeptide core and the polyketide side chain were synthesized separately.[2][8][12] The final step involved the condensation of these two complex fragments, followed by deprotection to form the final molecule.[8]
-
Validation: The spectroscopic data of the synthetic Verucopeptin was identical to that of the natural compound, unequivocally confirming the assigned structure and all of its stereochemical details.[8]
Structure-Activity Relationship and Biological Implications
The complex structure of Verucopeptin is directly linked to its potent biological activity.
Caption: Simplified signaling pathway showing Verucopeptin's mechanism of action.
Verucopeptin directly binds to the ATP6V1G1 subunit of v-ATPase, inhibiting its proton-pumping activity.[3][4] This disrupts lysosomal acidification, a process critical for the activation of the mTORC1 signaling complex.[4] Inhibition of mTORC1 leads to the dephosphorylation of its downstream targets, such as S6K and 4EBP1, and a decrease in the protein levels of HIF-1α.[4][5] This cascade of events ultimately results in potent antitumor efficacy, even in cancer cells that have developed resistance to other chemotherapeutic agents.[3][4]
Conclusion
Verucopeptin is a testament to the chemical complexity and therapeutic potential of natural products. Its hybrid polyketide-peptide structure, featuring a dynamic hemiketal-keto equilibrium and a multitude of stereocenters, presented a formidable challenge that could only be solved through the synergistic application of advanced spectroscopy, chemical degradation, and synthetic chemistry. The successful elucidation of its structure not only provides a foundation for understanding its unique mechanism of action as a dual v-ATPase/HIF-1 inhibitor but also opens avenues for the semi-synthesis of novel analogs with potentially improved therapeutic profiles for the treatment of cancer.[1]
References
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Yoshimura, A., et al. (2015). Structure Elucidation of Verucopeptin, a HIF-1 Inhibitory Polyketide–Hexapeptide Hybrid Metabolite from an Actinomycete. Organic Letters. Available at: [Link]
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Yoshimura, A., et al. (2015). Structure Elucidation of Verucopeptin, a HIF-1 Inhibitory Polyketide-Hexapeptide Hybrid Metabolite from an Actinomycete. PubMed. Available at: [Link]
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Takahashi, N., et al. (2019). Total synthesis of verucopeptin, an inhibitor of hypoxia-inducible factor 1 (HIF-1). Chemical Communications. Abstract available at: [Link]
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Yoshimura, A., et al. (2014). Prediction and determination of the stereochemistry of the 1,3,5-trimethyl-substituted alkyl chain in verucopeptin, a microbial metabolite. PubMed. Available at: [Link]
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Takahashi, N., et al. (2019). Total synthesis of verucopeptin, an inhibitor of hypoxia-inducible factor 1 (HIF-1). Chemical Communications. Available at: [Link]
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Yoshimura, A., et al. (n.d.). P-26 Elucidation of the Stereochemistry of Verucopeptin, a New Inhibitor of HIF-signaling pathway. J-Stage. Available at: [Link]
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Sun, Y., et al. (2022). Convergent synthesis of tetrahydropyranyl side chain of verucopeptin, an antitumor antibiotic active against multidrug-resistant cancers. Chemical Communications. Available at: [Link]
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Hale, K. J., et al. (2001). A synthetic strategy for the cyclodepsipeptide core of the antitumor antibiotic verucopeptin. Organic Letters. Available at: [Link]
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